Pyrazino[2,3-c]quinolin-5-amine
Description
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
pyrazino[2,3-c]quinolin-5-amine |
InChI |
InChI=1S/C11H8N4/c12-11-10-9(13-5-6-14-10)7-3-1-2-4-8(7)15-11/h1-6H,(H2,12,15) |
InChI Key |
OZQDEDANCMGFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN=C3C(=N2)N |
Origin of Product |
United States |
Scientific Research Applications
mTOR Inhibition and Cancer Therapy
One of the primary applications of pyrazino[2,3-c]quinolin-5-amine is its use as an mTOR (mechanistic target of rapamycin) inhibitor. The mTOR pathway is crucial in regulating cell growth, proliferation, and survival, making it a significant target in cancer therapy.
Key Findings:
- Inhibition of mTOR Complexes : Research indicates that this compound derivatives can inhibit both mTORC1 and mTORC2 complexes, which are implicated in various cancers such as mantle cell lymphoma and breast cancer. These compounds have shown promise in treating hyperproliferative disorders by modulating pathways associated with cancer cell growth and metabolism .
- Pharmaceutical Composition : The synthesis of this compound derivatives has led to the development of new pharmaceutical compositions that exhibit potent antitumor activity .
Antitubercular Activity
Another significant application of this compound is its potential as an antitubercular agent . Recent studies have focused on the compound's ability to inhibit Mycobacterium tuberculosis.
Research Insights:
- Inhibitory Effects on InhA Enzyme : Compounds derived from this compound have been shown to inhibit the InhA enzyme, which is essential for the survival of Mycobacterium tuberculosis. For instance, certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL against various strains of tuberculosis .
- Molecular Docking Studies : Molecular docking analyses have confirmed the interactions between these compounds and their target enzymes, suggesting a mechanism for their antitubercular activity .
Molecular Rearrangement and Derivative Synthesis
The molecular rearrangement properties of this compound have also been extensively studied. This aspect is crucial for developing new derivatives with enhanced biological activities.
Notable Discoveries:
- Formation of Hydantoin Derivatives : The reaction of this compound with isocyanic acid leads to novel hydantoin derivatives through an unprecedented molecular rearrangement. These derivatives have been characterized using NMR and mass spectrometry techniques .
- Biological Activity Assessment : The newly synthesized compounds have undergone biological activity assessments, including cytotoxicity tests against various cancer cell lines. Some derivatives exhibited significant activity, indicating their potential as therapeutic agents .
Summary Table of Applications
| Application Area | Mechanism/Target | Notable Findings |
|---|---|---|
| Cancer Therapy | mTORC1 and mTORC2 Inhibition | Potent against various cancers; promotes apoptosis |
| Antitubercular Activity | Inhibition of InhA enzyme | MIC as low as 12.5 µg/mL against M. tuberculosis |
| Molecular Rearrangement | Formation of hydantoin derivatives | New compounds with cytotoxic properties |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazinoquinoline Derivatives and Analogues
Structure-Activity Relationships (SAR)
- L-Type Calcium Channel Binding: Tetrahydroindolo[2,3-c]quinolinones show enhanced binding at L-type channels with substitutions at positions 9–11, though ambocarb remains the most potent DYRK1A inhibitor in this class .
- Antimicrobial Activity: Pyrazino[2,3-c]quinolin-5(6H)-ones exhibit broad-spectrum activity, likely due to the fused aromatic system enabling DNA intercalation or enzyme inhibition .
- Neurological Targets : Tricyclic pyrimido/pyrido derivatives act as M4 receptor modulators, highlighting the versatility of nitrogen-rich fused systems in CNS drug design .
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported synthesis involves reacting 3-chloroquinoline-2,4(1H,3H)-diones (1a–f ) with ethylenediamine in dimethylformamide (DMF) under basic conditions (K₂CO₃). This yields tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones (2a–f ) via nucleophilic substitution and cyclization (Scheme 1). Substituents on the quinoline core (R₁ = Me, Ph; R₂ = Bu, Bn, Ph) influence reaction efficiency, with electron-donating groups enhancing yields (43–85%).
Key Conditions
-
Solvent : DMF
-
Base : K₂CO₃ (2.0 equiv)
-
Temperature : Room temperature
-
Time : 12–24 hours
Side products include dimeric compounds (3c , 3f ) from double alkylation of ethylenediamine, observed in ≤13% yields.
Structural Characterization
X-ray crystallography confirms the tricyclic structure of 2a–f , with planar pyrazine and quinoline rings. NMR spectra reveal distinct shifts for the imine (δ = 120–125 ppm) and amine (δ = 60–65 ppm) groups.
Reductive Amination of Pyrazinoquinolinones
Sodium Borohydride Reduction
Tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones (2a–f ) are reduced to dihydro derivatives (4a–f ) using NaBH₄ in methanol. This step converts the imine (C=N) to a secondary amine (C–NH–C), critical for generating Pyrazino[2,3-c]quinolin-5-amine precursors.
Representative Procedure
Catalytic Hydrogenation
Alternative reductions employ Pd/C under H₂ atmosphere, converting ketones to amines without over-reduction. For example, 3,4-diaminocoumarin intermediates are hydrogenated to yield fused pyrazinoquinolines.
Microwave-Assisted One-Pot Synthesis
Methodology and Advantages
A one-pot protocol combines 4-amino-3-nitrocoumarin (1 ) with α-dicarbonyl compounds (2a–h ) under microwave irradiation (170°C, n-pentanol, PPh₃). This eliminates nitro groups and facilitates cyclization to pyrazino[3,4-b]coumarins (4a–h ) in 66–92% yields. While optimized for coumarin derivatives, this approach is adaptable to quinoline systems by substituting diaminoquinolines.
Optimized Conditions
-
Solvent : n-Pentanol
-
Reagent : PPh₃ (3.5 equiv)
-
Time : 5–8 hours
Limitations and Byproducts
Prolonged heating (>10 hours) promotes retro-Claisen condensation, yielding hydantoin derivatives (e.g., 8f ) via water addition.
Molecular Rearrangement Pathways
Reaction with Isocyanic Acid (HNCO)
Treating 2a–f with HNCO induces an unprecedented rearrangement to hydantoin derivatives (5a–f ). Proposed mechanisms involve:
-
Nucleophilic attack by HNCO on the imine carbon.
-
Ring-opening and re-cyclization to form (2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)aminoethylimidazolidine-2,4-diones.
Key Evidence
Comparative Analysis of Synthetic Routes
Structural Validation and Biological Relevance
Spectroscopic Characterization
Q & A
What synthetic strategies are effective for preparing Pyrazino[2,3-c]quinolin-5-amine derivatives, and how do reaction conditions influence yield?
Answer:
A modular synthesis approach involves coupling quinoline amines with aryl piperazines via nucleophilic substitution. For example, quinolin-3-amine reacts with 5-bromopentanoyl chloride to form an intermediate amide, followed by displacement of bromide with aryl piperazines under refluxing acetone with K₂CO₃ as a base . Key factors include:
- Solvent choice : Acetone promotes efficient substitution.
- Base selection : K₂CO₃ ensures deprotonation without side reactions.
- Temperature : Reflux conditions (~56°C) optimize reaction kinetics.
Yield variations (e.g., 10a-10k vs. 11a-11f) depend on steric/electronic properties of aryl piperazine substituents. Electron-deficient aryl groups may enhance reactivity .
How can researchers analytically distinguish this compound from structurally related impurities?
Answer:
High-performance liquid chromatography (HPLC) with UV/Vis detection is critical. Impurity profiling of analogous compounds (e.g., mirtazapine derivatives) uses:
- Stationary phase : C18 columns for polar/nonpolar separation.
- Mobile phase : Gradient elution with acetonitrile/ammonium acetate buffer (pH 4.5) .
- Mass spectrometry (LC-MS) : Confirms molecular ions (e.g., m/z 381.43 for esmirtazapine) and distinguishes isomers via fragmentation patterns . Impurities like stereoisomers require chiral columns or NMR (e.g., NOESY for spatial proximity analysis) .
What advanced methodologies assess the structure-activity relationship (SAR) of this compound derivatives?
Answer:
Step 1 : Synthesize derivatives with varied substituents (e.g., aryl piperazines, halogens, alkyl chains) using the modular protocol .
Step 2 : Screen for biological activity (e.g., receptor binding, cytotoxicity):
- Receptor assays : Radioligand displacement (e.g., mAChR M4 modulation, IC₅₀ determination) .
- Cancer models : Evaluate IC₅₀ in cell lines (e.g., HeLa, MCF-7) and compare selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
Step 3 : Computational modeling (e.g., molecular docking to mAChR M4) identifies critical interactions (e.g., hydrogen bonds with Thr237, hydrophobic packing with Trp378) .
How can fluorescent probes for this compound be designed to study receptor localization?
Answer:
Conjugation strategies include:
- Amide coupling : React the amine group with fluorophore-activated esters (e.g., Alexa Fluor 488 TFP ester) in DMF/Na₂B₄O₄ buffer (pH 8.5) .
- Click chemistry : Attach alkynes (e.g., 6-heptynoic acid) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Validation : - Fluorescence polarization : Confirm target binding (Δ polarization > 20% indicates successful probe-receptor interaction).
- Confocal microscopy : Localize probes in live cells (e.g., neuronal cultures) .
What mechanistic insights explain this compound’s activity in neurological disorders?
Answer:
The compound acts as a positive allosteric modulator (PAM) of mAChR M4:
- Allosteric site binding : Stabilizes receptor conformation via interactions with extracellular loops (e.g., EL2) and transmembrane helix 7 (TM7) .
- Functional assays : Measure potentiation of acetylcholine (ACh) response in CHO-K1 cells expressing mAChR M4 (EC₅₀ shift from 10 µM to 1 µM with PAM) .
- In vivo models : Reduce hyperlocomotion in rodent models of schizophrenia (dose-dependent effect at 1–10 mg/kg, p < 0.01 vs. control) .
How do stereochemical considerations impact the pharmacological profile of this compound derivatives?
Answer:
Stereochemistry at the 14b position (e.g., esmirtazapine’s (14bS)-configuration) affects:
- Receptor affinity : (14bS)-isomers show 10-fold higher mAChR M4 binding (Kᵢ = 2 nM) vs. (14bR) .
- Metabolic stability : S-configuration reduces CYP3A4-mediated oxidation (t₁/₂ = 8 h vs. 2 h for R-isomer) .
Resolution methods : Chiral SFC (supercritical fluid chromatography) with amylose-3,5-dimethylphenylcarbamate columns .
What computational tools predict the pharmacokinetic properties of this compound analogs?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (optimal range: 2–4), BBB permeability (BOILED-Egg model), and CYP inhibition .
- MD simulations : Assess blood-brain barrier penetration (e.g., PMF profiles for passive diffusion) .
- Metabolite identification : GLORYx predicts phase I/II metabolites (e.g., N-demethylation, glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
